molecular formula C13H14BrN3OS B2742992 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 400839-04-5

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2742992
CAS No.: 400839-04-5
M. Wt: 340.24
InChI Key: YGEIQTBYSITAFE-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide (Chemical formula: C₁₃H₁₄BrN₃OS, Molecular weight: 340.25 g/mol) is a pyrazole-based carboxamide derivative characterized by a bromine substituent at the 4-position of the pyrazole ring, an ethyl group at the N1 position, and a 3-(methylsulfanyl)phenyl carboxamide moiety at the 3-position .

Properties

IUPAC Name

4-bromo-1-ethyl-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-3-17-8-11(14)12(16-17)13(18)15-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEIQTBYSITAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dehalogenated pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Studies have demonstrated that modifications in the structure of pyrazole derivatives can enhance their antimicrobial effectiveness, making them promising candidates for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various models, demonstrating its capacity to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

In vivo studies using carrageenan-induced edema models have shown a significant reduction in inflammation, indicating the compound's therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide have been documented through various cell viability assays.

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

These results suggest that the compound could inhibit cancer cell growth effectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, highlighting significant antimicrobial activity linked to structural modifications that enhance efficacy against resistant strains .

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects, showcasing their potential as safer alternatives to traditional anti-inflammatory drugs .

Cytotoxicity Profiles

A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity against various human cancer cell lines, emphasizing the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Reference
4-Bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide Pyrazole -Br (C4), -C₂H₅ (N1), -CONH-(3-SCH₃-C₆H₄) (C3) Bromine, ethyl, methylsulfanyl phenylamide
4-Bromo-1-phenyl-1H-pyrazol-3-ol (from Molbank 2009) Pyrazole -Br (C4), -C₆H₅ (N1), -OH (C3) Bromine, phenyl, hydroxyl
3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0) Triazine -SCH₃ (C3), -CH₃ (C6), -NH₂ (C5) Methylsulfanyl, amine
3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole -Br (C4 of phenyl), hydrazide (C5) Bromophenyl, hydrazide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole -Cl (C3 of phenyl), -CF₃ (C3), -CHO (C4) Chlorophenylsulfanyl, trifluoromethyl, aldehyde

Key Observations :

  • Halogen Substitution : Bromine at C4 is common in pyrazole derivatives (e.g., ), but its absence in triazine-based D0 highlights divergent synthetic priorities .
  • Sulfur-Containing Groups : The methylsulfanyl group in the target compound contrasts with sulfonamides (e.g., 827593-21-5 in ) and chlorophenylsulfanyl moieties (), impacting lipophilicity and metabolic stability .

Physicochemical Properties

  • Molecular Weight : The target compound (340.25 g/mol) is lighter than bromophenyl-hydrazide analogs (e.g., 1285541-10-7 in ) due to the absence of a second bromophenyl group .

Biological Activity

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole family, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to synthesize existing research findings regarding its biological activity, including data tables, case studies, and detailed research insights.

  • Molecular Formula : C12_{12}H14_{14}BrN3_{3}OS
  • Molecular Weight : 300.23 g/mol
  • CAS Number : 13808-66-7

Biological Activity Overview

The biological activity of 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide has been investigated across various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), lung, and liver cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamideMDA-MB-231TBDInduction of apoptosis via caspase activation
7dMDA-MB-23110Microtubule destabilization
10cHepG2TBDCell cycle arrest

In one study, it was observed that pyrazole derivatives could enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. It demonstrated varying degrees of effectiveness against different bacterial strains.

Table 2: Antimicrobial Activity Against XDR-S. Typhi

CompoundMIC (mg/mL)MBC (mg/mL)
4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamideTBDTBD
Compound 5a50100
Compound 5b2550
Compound 5d6.2512.5

The results indicated that the compound exhibited significant antibacterial activity against XDR-Salmonella Typhi, with the lowest MIC and MBC values noted for compound 5d, showcasing its potential as a therapeutic agent against resistant bacterial strains .

The mechanism by which pyrazole derivatives exert their biological effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. For example, the induction of apoptosis through caspase activation is a common pathway observed in various studies involving pyrazole compounds . Additionally, microtubule destabilization has been identified as a mechanism contributing to the anticancer effects of these compounds .

Case Studies

  • Breast Cancer Study : A study focused on the effects of pyrazole derivatives on MDA-MB-231 cells revealed that treatment with certain compounds led to morphological changes indicative of apoptosis and increased caspase activity at concentrations as low as 1 μM .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties against XDR-S. Typhi, demonstrating that specific derivatives exhibited potent antimicrobial activity with MIC values ranging from 6.25 to 50 mg/mL .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. Key steps include:

  • Pyrazole Formation : Condensation of hydrazine derivatives with β-ketoesters or acrylates to form the pyrazole ring.
  • Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) .
  • Carboxamide Coupling : Reacting the brominated pyrazole with 3-(methylsulfanyl)phenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Ethylation : Alkylation at the pyrazole N1 position using ethyl halides in the presence of a base (e.g., K₂CO₃) .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration and bond angles. Single crystals grown via slow evaporation (e.g., ethanol/water mix) yield data with R factors < 0.05 (validated using software like SHELXL) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., ethyl group δ ~1.3 ppm triplet; methylsulfanyl δ ~2.5 ppm singlet).
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons .
  • HPLC : Assess purity (>95%) using a C18 column, mobile phase (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • ECHA Guidelines : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidation of the methylsulfanyl group .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste streams .

Advanced: How to design experiments to evaluate its biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with cysteine residues (methylsulfanyl group may act as a covalent inhibitor) .
  • In Vitro Assays :
    • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure).
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with celecoxib) .
  • Dose-Response : Use logarithmic concentrations (1 nM–100 µM) with triplicate replicates. Include positive/negative controls (e.g., staurosporine for apoptosis) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Variable Identification : Compare assay conditions (e.g., cell line viability, serum concentration, incubation time). For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
  • Statistical Reanalysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to pooled data.
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if enzyme inhibition data conflicts) .

Advanced: How to study its interactions with biomolecules using computational methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (e.g., PDB ID 1T46 for kinase targets). Analyze binding poses for hydrogen bonds with the carboxamide group and hydrophobic interactions with the bromophenyl moiety .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to introduce the 3-(methylsulfanyl)phenyl group. Optimize equivalents of boronic acid (1.2–1.5 eq.) .
  • Solvent Engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for bromination to improve E-factor.
  • Flow Chemistry : Implement continuous flow systems for carboxamide coupling to enhance reproducibility and reduce reaction time .

Basic: How to analyze its stability under various pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24 hr). Monitor degradation via HPLC (new peaks indicate hydrolysis of the carboxamide or ethyl group) .
    • Thermal Stability : Heat at 40–60°C for 72 hr. Use DSC/TGA to identify decomposition temperatures .

Advanced: How does the methylsulfanyl group influence its pharmacokinetic properties?

Methodological Answer:

  • Metabolism Studies : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS. The methylsulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives, altering solubility .
  • LogP Determination : Measure octanol/water partitioning. The thioether group increases lipophilicity (predicted LogP ~3.5), enhancing membrane permeability but reducing aqueous solubility .

Advanced: What crystallographic challenges arise during structural analysis?

Methodological Answer:

  • Crystal Growth : Use solvent diffusion (diethyl ether into DCM solution) to obtain high-quality crystals. Slow cooling (0.5°C/hr) minimizes disorder .
  • Disorder Modeling : Address rotational disorder in the ethyl group using SHELXL’s PART instruction. Refine anisotropic displacement parameters for bromine .

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